BenchChemオンラインストアへようこそ!

5,8-Dibromoimidazo[1,2-a]pyrazine

Regioselectivity Nucleophilic Substitution Synthetic Chemistry

5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0) is a brominated heterocyclic compound positioned as a versatile synthetic building block in medicinal chemistry and agrochemical research. Its imidazo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, particularly for kinase inhibition, while the dual bromine substituents at the 5- and 8-positions render it highly reactive in established cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
CAS No. 957344-74-0
Cat. No. B1424281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromoimidazo[1,2-a]pyrazine
CAS957344-74-0
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C(C2=N1)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H
InChIKeyOVORGAZVJJAIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0): Core Scaffold Profile and Procurement Baseline


5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0) is a brominated heterocyclic compound positioned as a versatile synthetic building block in medicinal chemistry and agrochemical research. Its imidazo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, particularly for kinase inhibition, while the dual bromine substituents at the 5- and 8-positions render it highly reactive in established cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. The compound serves as a key intermediate for generating diverse, substituted imidazopyrazine libraries targeting a range of therapeutic kinases [2].

Why 5,8-Dibromoimidazo[1,2-a]pyrazine Cannot Be Simply Substituted by Other Dibromo-Imidazopyrazine Isomers


The simple molecular formula C6H3Br2N3 is shared by several dibromoimidazo[1,2-a]pyrazine isomers (e.g., 3,5-dibromo, 6,8-dibromo, 3,8-dibromo). However, their chemical reactivities and the resulting biological activities of their derivatives are profoundly divergent and non-interchangeable. The specific positioning of bromine atoms dictates the regioselectivity of sequential functionalization via cross-coupling [1]. For instance, the 5,8-substitution pattern uniquely directs initial nucleophilic or palladium-catalyzed reactions, yielding synthetic intermediates with distinct spatial configurations and pharmacological profiles that are not accessible from other isomers [2]. This positional specificity is critical for Structure-Activity Relationship (SAR) studies, where the vector of substitution directly impacts target binding and selectivity, making the choice of isomer a pivotal, data-driven procurement decision [3].

Quantitative Differentiation Evidence for 5,8-Dibromoimidazo[1,2-a]pyrazine Against its Closest Analogs


Regioselective Reactivity in Nucleophilic Substitution: 5,8- vs. 3,5-Dibromo Isomers

The 5,8-dibromo isomer exhibits a distinct reactivity profile compared to the 3,5-dibromo isomer. Treatment of the 5,8-dibromo compound with methoxide selectively displaces only one bromine atom, yielding 5-bromo-8-methoxyimidazo[1,2-a]pyrazine. This contrasts with the behavior of 3,5-dibromoimidazo[1,2-a]pyrazine, which undergoes different regiochemical outcomes under similar nucleophilic conditions [1]. The ability to achieve clean mono-substitution at the 8-position is a key synthetic advantage for building unsymmetrical derivatives.

Regioselectivity Nucleophilic Substitution Synthetic Chemistry

Synthetic Entry Point for 8-Amino-Aryl-Substituted Kinase Inhibitors

The 5,8-dibromo pattern is specifically exploited in the synthesis of 8-amino-aryl-substituted imidazopyrazines, a core structure in several kinase inhibitor patents. A representative patent intermediate, (5-bromo-imidazo[1,2-a]pyrazin-8-yl)-[4-(1-methyl-piperidin-4-ylmethoxy)-phenyl]-amine, is synthesized directly from 5,8-dibromoimidazo[1,2-a]pyrazine via selective amination at the 8-position, leaving the 5-bromo handle for further derivatization [2]. This scaffolds the compound as a direct precursor to a defined, patent-relevant chemical space that is less accessible from 6,8- or 3,5-dibromo isomers, which would present different vectors for initial functionalization.

Medicinal Chemistry Kinase Inhibitor Patent Analysis

Differentiated Scaffold for Aurora Kinase Inhibitor Design Compared to 6,8-Isomer

In the development of Aurora kinase inhibitors, the imidazo[1,2-a]pyrazine core is critical, but the substitution pattern profoundly affects selectivity. A series of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors were synthesized and SAR studies revealed that subtle changes to the core structure, including the specific halogenation pattern, were key to achieving improved off-target kinase selectivity [1]. While not a direct head-to-head comparison, the intellectual property landscape strongly suggests that the 5,8-disubstitution pattern offers a distinct vector for building selectivity compared to the more commonly explored 6,8-series, which has been the focus of extensive development for PDE10A and CDK inhibitors [2][3].

Aurora Kinase Drug Design Selectivity

Optimal Application Scenarios for Leveraging 5,8-Dibromoimidazo[1,2-a]pyrazine's Unique Properties


Sequential, Regioselective Diversification of Kinase-Focused Libraries

Use 5,8-dibromoimidazo[1,2-a]pyrazine as a core building block to systematically generate focused libraries of imidazopyrazine-based kinase inhibitors. The established selectivity of nucleophilic and palladium-catalyzed reactions allows for the installation of a first diversity point at the 8-position (e.g., via amination or Suzuki coupling) while preserving the 5-bromo group for a second, orthogonal diversification step, enabling efficient SAR exploration as demonstrated in the synthesis of Aurora and Syk inhibitor candidates [1][2].

Synthesis of Unsymmetrical, Pharmacologically Relevant Diaryl Derivatives

Leverage the compound's unique reactivity to synthesize unsymmetrical C5/C8 diarylated imidazo[1,2-a]pyrazines. Unlike the 6,8-dibromo isomer, which often yields symmetrical C6,C8-diarylated products or mixtures, the 5,8-isomer's differential reactivity can be exploited for cleaner stepwise coupling of two different aryl or heteroaryl groups, a critical capability for generating drug candidates with tailored, non-symmetrical structures for diverse biological targets [3].

IP-Differentiated Kinase Inhibitor Discovery Programs

Initiate a discovery program around the 5,8-imidazo[1,2-a]pyrazine template to create intellectual property that differentiates from major inhibitor classes built on the 6,8-scaffold. This scaffold has been shown to produce potent Aurora kinase inhibitors with improved selectivity profiles, and the unique substitution pattern provides a basis for novel chemical matter in competitive kinase targets like Syk, potentially leading to compounds with novel binding modes and cleaner off-target profiles [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,8-Dibromoimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.